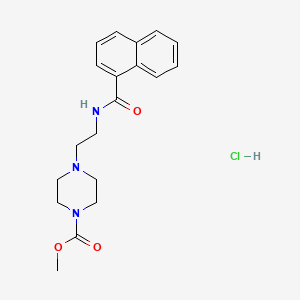

Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride

Description

Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride is a piperazine-based compound featuring a naphthamide moiety linked via an ethyl chain to the piperazine ring. The methyl ester and hydrochloride salt enhance its solubility and crystallinity, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

methyl 4-[2-(naphthalene-1-carbonylamino)ethyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3.ClH/c1-25-19(24)22-13-11-21(12-14-22)10-9-20-18(23)17-8-4-6-15-5-2-3-7-16(15)17;/h2-8H,9-14H2,1H3,(H,20,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYARRAIZKIMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperazine Amines

Tert-butyloxycarbonyl (Boc) or benzyl groups are commonly used to protect one amine, enabling selective functionalization of the other. For example, Boc protection allows alkylation at the free amine site.

Alkylation and Acylation Reactions

Alkylation with halides or acyl chlorides introduces side chains. In the Cu-Co-Mo/Al₂O₃-catalyzed reaction, ethanol reacts with piperazine to form N-ethylpiperazine under high-pressure conditions (0.1–10.0 MPa, 80–350°C). Similarly, chloroacetyl chloride reacts with 1-phenylpiperazine to form 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone.

Proposed Synthesis Routes for the Target Compound

Route 1: Sequential Alkylation and Acylation

- Boc Protection :

Piperazine is treated with di-tert-butyl dicarbonate to protect one amine, yielding Boc-piperazine. - Ethylamine Side Chain Introduction :

Boc-piperazine reacts with 2-chloroethylamine hydrochloride in the presence of Na₂CO₃, forming Boc-protected 4-(2-aminoethyl)piperazine. - Amidation with 1-Naphthoyl Chloride :

The free amine reacts with 1-naphthoyl chloride in dichloromethane (DCM) to form the naphthamidoethyl derivative. - Deprotection and Carboxylation :

Boc removal with HCl/dioxane exposes the secondary amine, which reacts with methyl chloroformate to install the carboxylate ester. - Salt Formation :

Treatment with HCl gas in ethanol yields the hydrochloride salt.

Key Conditions :

Route 2: One-Pot Tandem Functionalization

This route minimizes intermediate purification:

- Simultaneous Alkylation and Acylation :

Piperazine reacts with 2-(1-naphthamido)ethyl bromide and methyl chloroformate in a single pot. - Catalytic Optimization :

Phosphomolybdic acid enhances hydrogen peroxide activity, improving oxidation efficiency during amide formation.

Advantages :

Critical Analysis of Methodologies

Alkylation Efficiency

Copper-based catalysts (e.g., Cu-Co-Mo/Al₂O₃) achieve 70–90% conversion in ethanol alkylation. However, steric hindrance from the naphthamido group may reduce yields to ~50%, necessitating excess reagents.

Amide Bond Formation

Piperazine amines react readily with acyl chlorides, but competing reactions (e.g., over-acylation) require controlled stoichiometry. IR and NMR data from similar naphthoquinone derivatives confirm successful amidation.

Carboxylation and Salt Formation

Methyl chloroformate reacts selectively with secondary amines at low temperatures (0–25°C). Hydrochloride salt crystallization from ethanol ensures high purity (>95%).

Comparative Data Table: Reaction Conditions and Yields

Optimization and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound’s core structure aligns with three classes of piperazine derivatives:

Piperazine Carboxylate Esters

- Example: Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate hydrochloride () Substituents: Ethyl ester, aminoacetyl group on the ethyl-piperazine chain. Key Differences: The target compound replaces the aminoacetyl group with a 1-naphthamido group, increasing aromaticity and lipophilicity. The methyl ester (vs. ethyl) slightly reduces steric bulk .

Piperazine Amides

- Example: N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide () Substituents: 4-Chlorophenyl carboxamide directly attached to piperazine.

Hydrochloride Salts of Piperazines

Physicochemical Properties

Biological Activity

Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride, with the CAS number 1351615-37-6, is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a naphthamide moiety, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 391.9 g/mol. The compound's structure includes a piperazine ring, which is known for its versatility in drug design.

Biological Activity Overview

Research into the biological activity of piperazine derivatives indicates a broad spectrum of potential effects, including:

- Immunomodulatory Effects : Studies have highlighted that piperazine complexes can influence immune cell populations, enhancing the activity of CD4 and CD8 T cells, as well as myeloid cells during inflammatory responses .

- Anticancer Properties : Piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate have shown promise in inducing necroptosis in leukemic cells, suggesting mechanisms that could be exploited for cancer therapy .

- Binding Affinities : The interaction of piperazine derivatives with aminergic receptors has been documented, indicating potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with piperazine derivatives:

- Study on Immunomodulation :

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxicity of piperazine derivatives against cancer cells.

- Findings : A derivative similar to methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate was shown to induce cell death via necroptotic pathways in leukemic cells. This mechanism involved the activation of specific receptors and signaling pathways, indicating a novel approach for cancer treatment .

- Binding Profile Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What is the optimal synthetic route for Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride, and how are reaction parameters optimized for yield?

The synthesis involves multi-step reactions, including coupling the naphthamide moiety to the piperazine-ethyl backbone. Key steps include:

- Catalyst selection : Amide bond formation may require carbodiimides (e.g., EDC/HOBt) or coupling reagents specific to steric hindrance .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF, DCM) at 0–25°C minimize side reactions .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated via NMR and LC-MS .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy : 1H/13C NMR confirms substitution patterns on the piperazine ring and naphthamide group .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and detects trace impurities .

- X-ray crystallography : Resolves stereochemistry and crystal packing; SHELX software is widely used for refinement .

Q. What are the recommended storage conditions to maintain compound stability?

Store in airtight containers at –20°C, protected from light and moisture. Stability tests under accelerated conditions (40°C/75% RH for 6 months) can predict degradation pathways, such as hydrolysis of the ester group .

Advanced Research Questions

Q. How does the piperazine moiety mediate interactions with neurotransmitter receptors or enzymes?

The piperazine ring’s conformation (chair vs. boat) and protonation state (pH-dependent) influence binding to targets like serotonin or dopamine receptors. Molecular docking studies paired with mutagenesis can identify critical hydrogen bonds or π-π interactions with aromatic residues . For example, fluorine substitution on adjacent phenyl groups (as in related compounds) enhances selectivity for GABA_A receptors .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize IC50 values .

- Metabolic profiling : Compare hepatic microsomal stability (e.g., CYP450 inhibition) to explain species-specific discrepancies .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing naphthyl with benzothiophene) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict binding affinity and off-target effects?

- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability over 100-ns trajectories (e.g., using GROMACS).

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors on the carboxylate group) using Schrödinger’s Phase .

- ADMET prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration based on logP and polar surface area .

Q. What challenges arise in scaling up synthesis, and how are impurities controlled?

- Byproduct formation : High-temperature steps may degrade the naphthamide group; in-process monitoring via HPLC detects intermediates like de-esterified products .

- Impurity profiling : Use reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) to calibrate LC-MS/MS methods for quantifying residual solvents or unreacted precursors .

Q. How do structural modifications of the naphthyl group alter pharmacokinetics?

- Electron-withdrawing groups : Fluorination at the 4-position increases metabolic stability (t1/2 > 6 hours in rat plasma) .

- Steric effects : Bulky substituents reduce hepatic clearance but may decrease solubility. Co-solvents (e.g., PEG-400) or salt forms (e.g., mesylate) improve bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.